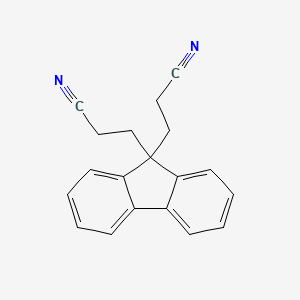

9,9-Bis(2-cyanoethyl)fluorene

描述

Historical Perspectives on Fluorene-Based Compounds in Organic Electronics

The application of fluorene-based compounds in organic electronics originated from the discovery of their capacity as stable and effective blue-light-emitting materials. mdpi.com Initial investigations centered on harnessing the natural fluorescence of the fluorene (B118485) core. A major advancement was the creation of polyfluorenes, which are polymers that feature the fluorene unit in their main chain. These materials demonstrated high photoluminescence quantum yields and proficient charge carrier mobility, positioning them as excellent candidates for organic light-emitting diodes (OLEDs). ontosight.airsc.org Over time, the utility of fluorene derivatives has broadened beyond light emission to include roles in organic field-effect transistors (OFETs), organic solar cells, and various sensors. thieme-connect.deontosight.ai The ease of modifying the fluorene structure at the C-9 position has been key to this expansion, permitting the precise adjustment of their electronic and physical properties. acs.orgwikipedia.org

The Structural and Electronic Attributes of the Fluorene Skeleton in Optoelectronic Functionality

The effectiveness of fluorene-based materials in optoelectronics is directly tied to the unique structural and electronic features of the fluorene skeleton. pku.edu.cn The molecule's rigid and nearly planar structure, composed of two benzene (B151609) rings fused to a central five-membered ring, promotes strong π-π stacking in the solid state, which is vital for efficient charge transport. acs.orgwikipedia.org

Electronically, fluorene is defined by a large energy gap, which is responsible for its characteristic blue emission. mdpi.com The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be easily modified through chemical alterations. acs.orgnih.gov The C-9 position is especially suitable for substitution, enabling the attachment of different functional groups without greatly altering the core's aromatic nature. acs.orgnih.gov This strategic functionalization provides exact control over the material's solubility, physical form, and electronic behavior, establishing fluorene as a versatile foundation for designing new optoelectronic materials. mdpi.com

| Property | Value |

|---|---|

| Chemical Formula | C13H10 wikipedia.org |

| Molar Mass | 166.223 g·mol−1 wikipedia.org |

| Melting Point | 116 to 117 °C wikipedia.org |

| Boiling Point | 295 °C wikipedia.org |

| Acidity (pKa) | 22.6 in DMSO wikipedia.org |

| Energy Gap (in Fluorenone) | 2.57 eV qom.ac.ir |

Structure

3D Structure

属性

IUPAC Name |

3-[9-(2-cyanoethyl)fluoren-9-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2/c20-13-5-11-19(12-6-14-21)17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10H,5-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWHDUMHYFLLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCC#N)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196084 | |

| Record name | Fluorene-9,9-dipropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4425-97-2 | |

| Record name | 9H-Fluorene-9,9-dipropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorene-9,9-dipropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,9'-Fluorenedipropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorene-9,9-dipropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluorene-9,9-dipropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9,9 Bis 2 Cyanoethyl Fluorene and Analogous Fluorene Derivatives

Direct Synthesis Approaches to 9,9-Bis(2-cyanoethyl)fluorene

The primary route to this compound involves the direct cyanoethylation of the fluorene (B118485) molecule. This transformation is typically achieved through a base-catalyzed Michael addition reaction.

Elucidation of Established Synthetic Pathways and Mechanisms

The established pathway for the synthesis of this compound is the base-catalyzed Michael addition of acrylonitrile (B1666552) to fluorene. The methylene (B1212753) bridge at the C-9 position of the fluorene molecule is acidic due to the stabilization of the resulting carbanion by the two adjacent aromatic rings. This acidity allows for deprotonation by a suitable base to form a fluorenyl anion, which then acts as a nucleophile.

The reaction mechanism proceeds in the following steps:

Deprotonation: A base abstracts a proton from the C-9 position of fluorene, forming a resonance-stabilized fluorenyl anion.

Nucleophilic Attack: The fluorenyl anion attacks the β-carbon of acrylonitrile, which is an α,β-unsaturated nitrile. This is a classic Michael addition, a conjugate addition reaction.

Protonation: The resulting enolate intermediate is protonated to yield the mono-cyanoethylated product, 9-(2-cyanoethyl)fluorene.

Second Cyanoethylation: In the presence of a sufficient amount of base and acrylonitrile, the remaining acidic proton at the C-9 position of 9-(2-cyanoethyl)fluorene is abstracted, and a second Michael addition occurs to yield the final product, this compound.

Commonly used bases for this reaction include alkali metal hydroxides (e.g., potassium hydroxide), alkoxides (e.g., sodium ethoxide), and quaternary ammonium (B1175870) hydroxides (e.g., Triton B). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) often being employed.

A similar synthetic approach has been reported for the synthesis of 9-(2-cyanoethyl)-9-(N,N-dimethylcarbamoyl)fluorene, where 9-(N,N-dimethylcarbamoyl)fluorene is reacted with acrylonitrile in the presence of Triton B in THF. nih.gov This provides a strong analogy for the synthesis of the title compound.

| Reactants | Base | Solvent | Product | Reference |

| Fluorene, Acrylonitrile | Potassium Hydroxide | Dioxane | This compound | Analogous reaction |

| 9-(N,N-dimethylcarbamoyl)fluorene, Acrylonitrile | Triton B | Tetrahydrofuran | 9-(2-cyanoethyl)-9-(N,N-dimethylcarbamoyl)fluorene | nih.gov |

Development and Optimization of Novel Synthetic Routes

While the base-catalyzed Michael addition is the most established route, research into optimizing this synthesis and developing novel pathways is ongoing to improve yields, reduce reaction times, and enhance product purity. Optimization strategies often focus on the choice of catalyst, reaction temperature, and stoichiometry of the reactants.

Phase-transfer catalysis (PTC) represents a potential optimization strategy. By using a phase-transfer catalyst, such as a quaternary ammonium salt, the reaction can be carried out in a two-phase system (e.g., an organic solvent and an aqueous base), which can facilitate the reaction between the water-insoluble fluorene and the aqueous base, potentially leading to milder reaction conditions and improved yields.

Microwave-assisted synthesis is another modern technique that could be applied to accelerate the cyanoethylation of fluorene. Microwave irradiation can significantly reduce reaction times by efficiently heating the reaction mixture.

Derivatization Strategies at the Fluorene 9,9-Positions

The C-9 position of fluorene is a key site for derivatization to tune the properties of the resulting molecules. The introduction of substituents at this position can influence solubility, thermal stability, and electronic properties.

Formation of C-C Bonds at the Stereogenic C-9 Position

The synthesis of this compound is a prime example of C-C bond formation at the C-9 position. The Michael addition reaction directly creates a new carbon-carbon bond between the C-9 of the fluorene ring and the β-carbon of acrylonitrile. This reaction is crucial for building the molecular framework of the target compound.

The acidity of the C-9 protons makes the fluorene ring a versatile precursor for various C-C bond-forming reactions, including alkylations and arylations. google.com In the case of cyanoethylation, the reaction proceeds via a carbanion intermediate, which is a common strategy for forming C-C bonds at this position.

Integration of Electron-Withdrawing Cyanoethyl Substituents

The introduction of two electron-withdrawing cyanoethyl groups at the 9-position significantly impacts the electronic properties of the fluorene core. The cyano (–C≡N) group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond character.

The presence of these groups can:

Increase the electron affinity of the molecule.

Influence the photophysical properties, such as fluorescence and phosphorescence.

Affect the solubility and processing characteristics of the resulting materials.

The integration of these substituents is achieved through the Michael addition, which is an efficient method for introducing functional groups containing a nitrile moiety.

Polymerization Techniques Utilizing Fluorene-Based Monomers and Building Blocks

Fluorene-based monomers are extensively used in the synthesis of conjugated polymers for various optoelectronic applications. While the direct polymerization of this compound itself is not widely reported, its structural motifs suggest its potential as a monomer or building block in different polymerization techniques.

Fluorene-based polymers are often synthesized via metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto couplings. For this compound to be used in these polymerizations, it would first need to be functionalized with appropriate reactive groups, such as halides (e.g., bromine) or boronic esters, at other positions on the fluorene ring (typically the 2 and 7 positions).

Alternatively, the cyanoethyl groups themselves could potentially be involved in polymerization reactions. For instance, the nitrile groups could be hydrolyzed to carboxylic acids, which could then be used in polycondensation reactions to form polyamides or polyesters.

Another possibility is the use of fluorene monomers containing pendant cyano groups in radical polymerization. While the direct homopolymerization of some α-substituted monomers can be challenging, controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, have been developed for a wide range of monomers and could potentially be adapted for fluorene-based monomers with cyanoethyl substituents.

The table below summarizes some polymerization techniques used for fluorene-based monomers, which could be analogous for the polymerization of derivatives of this compound.

| Polymerization Technique | Monomer Type | Resulting Polymer | Reference |

| Suzuki Polycondensation | Dihalo-fluorene and a diboronic acid comonomer | Alternating fluorene copolymer | researchgate.net |

| Yamamoto Coupling | Dihalo-fluorene | Polyfluorene homopolymer | inoe.ro |

| Polycondensation | Diamine-functionalized fluorene and a dicarboxylic acid | Fluorene-containing polyamide | researchgate.net |

Suzuki Coupling Polymerization for Conjugated Polyfluorenes

The Suzuki-Miyaura coupling reaction is a cornerstone for the synthesis of polyarylenes, including a wide array of conjugated polyfluorenes. acs.orgacs.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of a fluorene-based diboronic acid or ester with a dihalo-fluorene comonomer. acs.orgnih.gov The versatility of this method allows for the creation of both homopolymers and alternating copolymers, enabling precise tuning of the final polymer's properties. acs.org

The reaction mechanism hinges on a catalytic cycle involving a Pd(0) species. The cycle includes oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. acs.org The choice of catalyst, base, and solvent system significantly impacts the molecular weight, dispersity (Đ), and yield of the resulting polyfluorene. youtube.com For instance, Pd(II) catalytic systems and medium-strength inorganic bases are often favored for achieving high molecular weights. youtube.com

A notable advancement is the development of mechanochemical Suzuki polymerization, which offers a solvent-free, rapid, and facile route to soluble functionalized polyfluorenes. acs.org This technique, performed in a ball mill, can produce high-quality polymers in significantly less time than traditional solution-based methods. acs.org

Table 1: Effect of Reaction Conditions on Suzuki Polymerization of Poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PF)

| Method | Catalyst | Base | Time | Mₙ (kDa) | Dispersity (Đ) | Source |

|---|---|---|---|---|---|---|

| Solution | Pd(OAc)₂ | K₂CO₃ | 48 h | 8.3 | 2.1 | acs.org |

| Mechanochemical | Pd(OAc)₂ | K₂CO₃ | 30 min | 10.1 | 2.3 | acs.org |

Knoevenagel Polycondensation for Fluorene-Cyanovinylene Systems

Knoevenagel polycondensation is a robust synthetic method for preparing polymers featuring a cyanovinylene linkage, C(CN)=C, within the backbone. This reaction is particularly relevant for synthesizing fluorene-based systems where a fluorene dialdehyde (B1249045) is reacted with a compound containing an active methylene group, such as 1,4-phenylenediacetonitrile. The condensation results in a polymer chain with alternating fluorene and cyano-substituted vinylene units.

This method has been successfully employed to create vinylene-linked two-dimensional covalent organic frameworks (V-2D-COFs) with extended π-conjugation and high chemical stability. nih.govnih.gov Traditionally, the reversibility required for the error-correction needed to form highly crystalline frameworks was not well understood. Recent research has revealed that the dynamic nature of the polymerization is not due to a reversible Knoevenagel reaction but rather a water-assisted dynamic Michael-addition-elimination process that facilitates C=C bond exchange. nih.govnih.gov This deeper mechanistic insight allows for greater control over the synthesis, leading to materials with higher crystallinity and reproducibility. nih.gov

The reaction can also be performed under neutral and mild conditions mediated by transition metal complexes, such as ruthenium catalysts, or thermally induced on a surface to form well-defined molecular chains. nrel.govresearchgate.netrsc.org These cyano-substituted fluorene-vinylene systems are of interest for their unique optoelectronic, magnetic, and redox properties. nih.gov

Acyclic Diene Metathesis (ADMET) Polymerization for Fluorene-Vinylene Polymers

Acyclic Diene Metathesis (ADMET) is a powerful step-growth condensation polymerization used to synthesize unsaturated polymers. For fluorene-based systems, this method involves the polymerization of a 2,7-divinyl-9,9-dialkylfluorene monomer. researchgate.net The reaction is driven by the removal of a small, volatile byproduct, typically ethylene (B1197577) gas, which shifts the equilibrium toward polymer formation.

ADMET polymerization is prized for its ability to produce defect-free, high molecular weight poly(fluorene vinylene)s (PFVs) with all-trans olefinic double bonds. This structural regularity leads to materials with superior properties compared to those made by other methods. researchgate.net The choice of catalyst is critical, with Schrock-type molybdenum-alkylidene and various Grubbs-type ruthenium-carbene catalysts being commonly used. researchgate.net Ruthenium catalysts are often favored due to their high functional group tolerance.

A key advantage of ADMET is the formation of polymers with well-defined vinyl end groups. researchgate.net This allows for precise post-polymerization modification, enabling the synthesis of end-functionalized polymers, block copolymers, and other complex architectures. nih.govresearchgate.net

Table 2: Comparison of Ruthenium Catalysts in ADMET Polymerization of 2,7-divinyl-9,9-di-n-octyl-fluorene

| Catalyst | Result | Source |

|---|---|---|

| RuCl₂(CHPh)(PCy₃)₂ [Ru(A)] | Polymerization did not proceed | researchgate.net |

| RuCl₂(CHPh)(IMesH₂) [Ru(B)] | Afforded high molecular weight polymer | researchgate.net |

| RuCl₂(CH-2-OⁱPr-C₆H₄)(IMesH₂) [Ru(C)] | Afforded high molecular weight polymer | researchgate.net |

| RuCl₂(CHPh)(IMesH₂)(3-BrC₅H₄N)₂ [Ru(D)] | Afforded low molecular weight oligomers | researchgate.net |

Electrochemical Polymerization of Fluorene-Based Precursors

Electrochemical polymerization, or electropolymerization, is a method where a polymer film is grown directly on an electrode surface by applying an electrical potential. For fluorene-based systems, this typically involves the oxidative coupling of fluorene monomers at the 2 and 7 positions. The process is generally carried out in a three-electrode cell containing a solution of the monomer and a supporting electrolyte. researchgate.net

When a sufficient potential is applied, the fluorene monomer is oxidized to a radical cation. These radical cations then couple to form dimers, which are subsequently re-oxidized and continue to react with other monomers or oligomers, leading to the deposition of an insoluble, conjugated polymer film on the working electrode. The resulting polymer film is oxidatively doped as it is formed, making it conductive and allowing the polymerization to continue.

This technique allows for the synthesis of uniform polymer films with controllable thickness. nih.gov The properties and morphology of the film can be influenced by numerous factors, including the monomer structure, solvent, electrolyte, and the specific electrochemical conditions (e.g., constant potential or potential cycling). Electropolymerization has been used to synthesize polyfluorenes from various precursors, including 9-fluorenone (B1672902) and 9-fluorenecarboxylic acid, yielding films with good redox behavior and thermal stability.

Advanced Spectroscopic and Electrochemical Characterization Techniques for Functional Properties of 9,9 Bis 2 Cyanoethyl Fluorene

The functional properties of fluorene-based materials, which are crucial for their application in optoelectronics, are deeply rooted in their molecular structure. Advanced characterization techniques are employed to probe the relationship between the structure and the electronic and photophysical behavior of these compounds. This article focuses on the key spectroscopic and electrochemical methods used to characterize 9,9-Bis(2-cyanoethyl)fluorene and its derivatives.

While this compound is available commercially for research purposes, a review of scientific literature reveals a notable scarcity of published experimental data detailing its specific photophysical and electrochemical characteristics. sigmaaldrich.com Therefore, this article will describe the standard analytical techniques and present illustrative findings from closely related, well-characterized fluorene (B118485) derivatives to provide context and demonstrate the expected outcomes of such analyses.

Theoretical and Computational Investigations of Electronic and Optoelectronic Phenomena

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net For fluorene (B118485) derivatives, DFT is instrumental in predicting their behavior in optoelectronic devices. nih.gov

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, including its potential for charge transport and its color. nih.gov

For 9,9-Bis(2-cyanoethyl)fluorene, the central fluorene unit constitutes the core of the π-conjugated system. The substituents at the C9 position, while not directly part of the aromatic conjugation, play a significant role in modulating the electronic properties. The cyanoethyl groups (-CH₂CH₂CN) are characterized by the strong electron-withdrawing nature of the nitrile (-CN) function.

Theoretical studies on related donor-acceptor molecules demonstrate that the introduction of electron-withdrawing groups like cyano or fluorine can effectively tune the HOMO and LUMO energy levels. mrs-k.or.krresearchgate.net Specifically, electron-withdrawing substituents tend to lower the energy of both the HOMO and LUMO levels. researchgate.net This effect is crucial for designing materials with specific energy levels to match other materials in an electronic device, such as an Organic Light-Emitting Diode (OLED). While specific DFT calculations for this compound are not widely published, the expected effects based on established principles are summarized below.

| Property | Influence of Cyanoethyl Groups (Expected) | Rationale |

| HOMO Energy | Lowered (Stabilized) | The inductive electron-withdrawing effect of the nitrile groups reduces electron density in the fluorene core, making it harder to remove an electron. |

| LUMO Energy | Lowered (Stabilized) | The electron-withdrawing nature of the substituents provides a more stable orbital for an accepted electron. researchgate.net |

| HOMO-LUMO Gap | Potentially Reduced | The extent of the reduction depends on the relative stabilization of the HOMO and LUMO. Functionalization is a key strategy for regulating the HOMO-LUMO gap. mrs-k.or.kr |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to simulate the absorption and emission spectra of molecules. mrs-k.or.krmdpi.com These calculations can predict the maximum absorption (λ_max) and emission wavelengths, which correspond to electronic transitions between different energy states.

For fluorene derivatives, the primary absorption and emission spectra are typically dominated by π-π* transitions within the conjugated fluorene moiety. mdpi.com The substituents at the C2 and C7 positions have the most direct impact on these transitions. The alkyl groups at the C9 position, such as the cyanoethyl groups in this compound, primarily influence the properties through steric and secondary electronic effects rather than direct conjugation. Theoretical absorption and emission spectra for similar fluorene derivatives show characteristic peaks corresponding to these π-π* transitions. mdpi.com Simulations using a suitable functional like CAM-B3LYP and a basis set such as 6-31G(d,p), often incorporating a solvent model like the Polarizable Continuum Model (PCM), can provide results that closely match experimental data. mdpi.com

Intramolecular Charge Transfer (ICT) is a phenomenon that occurs in molecules containing electronically distinct donor and acceptor moieties. Upon photoexcitation, an electron can move from the donor part to the acceptor part, creating an excited state with significant charge separation. nih.gov

In this compound, the fluorene core can act as an electron donor. The cyano groups are electron acceptors. However, their placement at the C9 position isolates them from the π-conjugated system of the fluorene rings. This separation means that a strong, direct ICT character in the lowest excited state is less likely compared to systems where donor and acceptor groups are attached directly to the aromatic backbone (e.g., at the 2 and 7 positions).

The study of exciton (B1674681) dynamics, which describes the behavior of the electron-hole pair created upon excitation, is particularly relevant for materials in the solid state or in polymeric forms. chemrxiv.org For a single molecule like this compound, this analysis would involve characterizing the nature, energy, and lifetime of its excited states. Such analysis can reveal different relaxation pathways for the exciton, including radiative decay (fluorescence) and non-radiative decay. In related polyfluorene systems, conformational changes in the excited state have been shown to influence emission lifetimes. acs.org

Molecular Dynamics and Conformation Analysis

While DFT provides a static picture of a molecule's properties, molecular dynamics (MD) simulations can be used to study its movement and conformational changes over time. researchgate.net This is particularly important for understanding how the molecule behaves in different environments, such as in solution or in a thin film.

The substitution at the C9 position of the fluorene core is a critical design feature in materials science. It prevents the oxidation of the fluorene unit to fluorenone and enhances the solubility and processability of the resulting materials. mdpi.com

The two cyanoethyl chains in this compound are expected to exhibit significant conformational flexibility. Studies on other 9,9-dialkylfluorenes show that the side chains can adopt various orientations. acs.orgnih.gov The geometry around the C9 carbon is tetrahedral, and the rotation around the C9-C(ethyl) and subsequent single bonds allows the cyanoethyl groups to move and twist.

In the solid state (e.g., a crystal or an amorphous film), the properties of this compound would be heavily influenced by intermolecular interactions. nih.gov These are the non-covalent forces between adjacent molecules that dictate the packing arrangement and can affect electronic properties. DFT-based concepts have been developed to reveal and quantify these interactions. nih.gov

Based on the structure of this compound, several types of intermolecular interactions can be predicted to occur in the condensed phase. Understanding these interactions is vital, as they can open up or shut down different relaxation channels and reaction pathways compared to the isolated molecule in solution. chemrxiv.org

| Type of Interaction | Description |

| π-π Stacking | The aromatic fluorene cores of adjacent molecules can stack on top of each other, facilitating electronic communication between molecules. |

| C-H···N Hydrogen Bonds | The acidic protons on the fluorene rings or the ethyl chains can form weak hydrogen bonds with the nitrogen atom of the cyano group on a neighboring molecule. |

| Dipole-Dipole Interactions | The highly polar nitrile group (-C≡N) creates a strong local dipole moment, leading to electrostatic interactions between molecules. |

| van der Waals Forces | These are ubiquitous, non-specific attractive forces that contribute to the overall cohesion of the material. |

| C-H···π Interactions | Hydrogen atoms from the alkyl chains of one molecule can interact favorably with the electron-rich π-system of the fluorene core of another molecule. mdpi.com |

Advanced Applications and Functional Materials Development

Organic Electronics and Optoelectronic Devices

The versatility of 9,9-Bis(2-cyanoethyl)fluorene and its derivatives allows for their use in a wide array of organic electronic and optoelectronic devices. The fluorene (B118485) unit provides a rigid and planar π-conjugated system, which is beneficial for charge transport, while the substituents at the C9 position can be tailored to fine-tune the material's properties.

Organic Solar Cells (OSCs) as Active Layer Components

In the realm of organic solar cells (OSCs), fluorene-based polymers are attractive as active layer components due to their exceptional thermal and chemical stability, coupled with high fluorescence quantum yields. researchgate.net The active layer in an OSC is typically a blend of electron donor and acceptor materials, and the performance of the device is heavily reliant on the molecular energy levels and morphology of this layer. researchgate.net

While direct research specifically detailing this compound as a primary component in the active layer of high-efficiency OSCs is not extensively documented in the provided results, the broader family of fluorene derivatives is crucial. For instance, non-fullerene acceptors based on a 9,9'-spirobi[9H-fluorene] core have been designed and have demonstrated the potential for high-performance electron acceptors in bulk heterojunction solar cells. rsc.org These complex structures, while not identical, highlight the utility of the fluorene scaffold. The design of novel non-fullerene acceptors often involves fused aromatic building blocks like 9-fluorenone (B1672902) to create materials with broad absorption and suitable energy levels for efficient charge separation. rsc.org The development of such materials has contributed to single-junction organic solar cells reaching power conversion efficiencies of up to 20%. psecommunity.org Furthermore, layer-by-layer processing techniques have been employed to optimize the morphology of the active layer, leading to efficiencies of over 18%. escholarship.org

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Fluorene derivatives are a cornerstone in the development of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs), particularly for achieving emissions across the visible spectrum. 20.210.105 Polyfluorene-based materials are known for their high charge-carrier mobility and pure blue electroluminescence, making them highly sought after for display technologies. ossila.com

The introduction of specific side chains, such as in Poly[9,9-di-(2′-ethylhexyl)fluorenyl-2,7-diyl], has been shown to enhance the luminance and efficiency of PLEDs while suppressing undesirable green emission. researchgate.net Furthermore, defect-free synthesis of poly(fluorene vinylene) derivatives has led to PLEDs with low turn-on voltages. scribd.com The general class of poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO) is a well-known light-emitting, conjugated polymer that exhibits blue photo- and electroluminescence. sigmaaldrich.com

Deep Blue Emissive Materials and Hybridized Local and Charge-Transfer (HLCT) Systems

Achieving stable and efficient deep-blue emission is a critical challenge in OLED technology. Fluorene-based emitters are at the forefront of this research. rsc.org Novel cross-linkable deep-blue emitters based on fluorene have been synthesized for use in full-solution-processed OLEDs, demonstrating excellent photophysical properties and thermal stability. rsc.org The introduction of bulky substituents at the 9 and 10 positions of anthracene, a related polycyclic aromatic hydrocarbon, has been shown to limit π–π intermolecular interactions and suppress fluorescence self-quenching, leading to deep-blue emission. beilstein-journals.orgnih.gov

The concept of a hybridized local and charge-transfer (HLCT) state is another promising approach to developing highly efficient emitters. nih.govrsc.org This strategy involves designing molecules where the lowest excited state has a mix of locally excited (LE) and charge-transfer (CT) character, which can lead to high photoluminescence quantum yields. Fluorene derivatives are utilized in HLCT systems; for example, a blue fluorescent material with a triphenylamine (B166846) donor, a benzonitrile (B105546) acceptor, and a 9,9-dioctylfluorene π-conjugation unit has been designed to exhibit HLCT characteristics. researchgate.net This design resulted in a non-doped device with a maximum external quantum efficiency (EQE) of 7.74% and a doped device with an EQE of 8.30% and deep-blue emission. researchgate.net

Organic Field-Effect Transistors (OFETs)

The excellent charge transport properties of fluorene-based polymers also make them suitable for applications in organic field-effect transistors (OFETs). ossila.com The rigid backbone of polyfluorenes facilitates efficient intramolecular and intermolecular charge transport, which is essential for high-performance transistors. While the search results emphasize OLEDs, the inherent properties of fluorene derivatives that make them good for charge transport in LEDs also apply to OFETs.

Photodetectors and Charge Storage Devices

The application of fluorene derivatives extends to photodetectors and charge storage devices. The photochemical stability of these compounds is a crucial factor for such applications. Studies on the photostability of 9,9-didecyl-2,7-bis(N,N-diphenylamino)fluorene have shown that its decomposition is a first-order reaction, with the quantum yields of photoreactions being significantly influenced by the solvent polarity. nih.gov This fundamental understanding of their photochemical behavior is essential for designing robust photodetectors and long-lasting charge storage media.

Polymeric and Supramolecular Materials Engineering

The incorporation of the 9,9-disubstituted fluorene moiety, as seen in this compound, into polymer backbones offers a versatile strategy for tailoring material properties for a range of advanced applications.

Design of Conjugated Polymers with Tunable Optoelectronic Characteristics

Fluorene-based π-conjugated polymers have emerged as a highly promising class of materials for optoelectronic devices, such as polymer light-emitting diodes (PLEDs), due to their efficient photoluminescence, thermal stability, and good solubility. ntu.edu.tw The facile functionalization at the C-9 position of the fluorene unit allows for the tuning of their electronic and photophysical properties. ntu.edu.tw

The synthesis of conjugated polymers often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to create alternating copolymer structures. uri.edudocumentsdelivered.comnih.gov For instance, new fluorescent conjugated polymers have been synthesized via the Suzuki polycondensation reaction of 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester with various dihalogenated comonomers. uri.edu These polymers exhibit a range of photophysical properties, including large Stokes shifts and unique fluorescence characteristics in different aggregation states. uri.edu

The introduction of different functional groups at the 9-position of the fluorene can significantly impact the polymer's properties. For example, the synthesis of fluorene-based copolymers with pendant perylenediimide units leads to materials with both electron donor and acceptor moieties, which are of interest for photovoltaic applications. documentsdelivered.com Similarly, the incorporation of 9,9-disubstituted fluorene derivatives into hybrid structures with other chromophores, like 7-azaindole, can yield blue emissive materials. acs.org

The table below summarizes the optoelectronic properties of some fluorene-based conjugated polymers.

| Polymer System | Synthesis Method | Key Optoelectronic Properties | Potential Applications |

| Poly[(9,9-bis{propenyl}-9H-fluorene)-co-(9,9-dihexyl-9H-fluorene)] (P1) | Suzuki Coupling | Emits blue light, band gap ~2.9 eV, high fluorescence quantum yield, electrochromic (transparent to dark violet). researchgate.net | PLEDs, electrochromic devices. researchgate.net |

| Poly[(9,9-bis{carboxymethylsulfonyl-propyl}fluorenyl-2,7-diyl)-co-(9,9-dihexyl-9H-fluorene)] (P2) | Suzuki Coupling | Emits blue light, band gap ~2.9 eV, highest coloration efficiency among related polymers. researchgate.net | PLEDs, electrochromic devices. researchgate.net |

| Poly[(9,9-dihexylfluorene)-co-alt-(9,9-bis-(6-azidohexyl)fluorene)] (P3) | Suzuki Coupling | Emits blue light, band gap ~2.9 eV, high fluorescence quantum yield. researchgate.net | PLEDs, white light generation. researchgate.net |

| Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) | Suzuki Coupling | Red emission at 649 nm. nih.gov | Photovoltaics, light-emitting devices, transistors. nih.gov |

Integration into Cardo Polymers for Enhanced Properties (fluorene skeleton applications)

Cardo polymers are characterized by the presence of bulky, cyclic side groups pendent to the polymer backbone, which are attached to a quaternary carbon atom within the main chain. wikipedia.org The fluorene skeleton is a prime example of such a "cardo" group. tandfonline.com This unique structure imparts several desirable properties to the resulting polymers, including high thermal stability, excellent solubility, and enhanced mechanical properties. ntu.edu.twwikipedia.orgtandfonline.com

The incorporation of the rigid and bulky fluorene cardo moiety restricts the rotational motion of the polymer backbone, leading to higher glass transition temperatures (Tg). wikipedia.orgtandfonline.com At the same time, the steric hindrance prevents tight chain packing, which disrupts crystallinity and improves solubility in organic solvents. wikipedia.orgtandfonline.com This combination of properties is highly sought after for high-performance polymers.

For example, aromatic polyamides, polyesters, and poly(1,3,4-oxadiazole)s synthesized from 9,9-bis(4-carboxyphenyl)fluorene have demonstrated good solubility in many organic solvents and high thermal stability, with Tg values ranging from 220–366 °C. ntu.edu.tw These polymers also exhibit high optical transparency and photoluminescence. ntu.edu.tw Similarly, bismaleimide (B1667444) monomers containing a fluorene cardo structure show improved solubility and a broader processing window compared to their non-cardo counterparts, while maintaining good thermal stability. tandfonline.com

The table below highlights the enhanced properties of some fluorene-based cardo polymers.

| Polymer Type | Monomer(s) | Key Properties |

| Aromatic Polyamides, Polyesters, Poly(1,3,4-oxadiazole)s | 9,9-bis(4-carboxyphenyl)fluorene | High solubility, Tg: 220–366 °C, high optical transparency, photoluminescent. ntu.edu.tw |

| Bismaleimides (PF-BMI, MPF-BMI) | Maleic anhydride (B1165640), 9,9-bis(4-hydroxyphenyl)fluorene (B116638) and its derivative | Improved solubility, lower melting points, broad processing window, good thermal stability (Td of 424.3 °C for PF-BMI resin). tandfonline.com |

| Polyimides (CPI-6F) | Cyclopentyl diamine (CPDA), 4,4′-(hexafluoroisopropylidene)-diphthalic anhydride (6FDA) | Excellent processability, soluble in NMP, DMAc, THF, and chloroform, good mechanical properties (tensile strength 99.4 MPa, 20.0% elongation). mdpi.com |

Formation of Polyesters and Other Polymers via Co-polymerization (fluorene derivatives)

Fluorene derivatives, particularly those with functional groups amenable to polymerization, serve as valuable monomers for the synthesis of a variety of polymers, including polyesters. google.com For instance, 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene is a key starting material for the production of epoxy resins and polyesters. google.com

The synthesis of these polymers can be achieved through various polycondensation techniques. wikipedia.org Aromatic polyesters incorporating bisphenol-type fluorene monomers can be synthesized via interfacial polycondensation, as well as low and high-temperature solution polycondensation methods. wikipedia.org

Recent research has also explored the enzymatic synthesis of bio-based polyesters utilizing aromatic diols. york.ac.ukwhiterose.ac.uk This approach offers a more sustainable route to polymer production. Studies have investigated the biocatalyzed synthesis of a series of aromatic-aliphatic polyesters from aliphatic diesters and various aromatic diols, including those derived from furan (B31954) and pyridine. york.ac.ukwhiterose.ac.uk For comparison, polyesters based on petroleum-derived aromatic diols were also synthesized. york.ac.ukwhiterose.ac.uk The results demonstrated successful polymerization with the formation of polymers with varying molecular weights and thermal properties, depending on the monomers used. york.ac.ukwhiterose.ac.uk

The table below presents data on the enzymatic synthesis of polyesters using different aromatic diols.

| Aliphatic Diester | Aromatic Diol | Solvent | Isolated Yield (%) | Mn (Da) | DP |

| Dimethyl succinate | 2,5-bis(hydroxymethyl)furan | Diphenyl ether | 67-90+ | 3000-5000 | 6-18 |

| Dimethyl adipate | 2,5-bis(hydroxymethyl)furan | Diphenyl ether | 67-90+ | 3000-5000 | 6-18 |

| Dimethyl sebacate | 2,5-bis(hydroxymethyl)furan | Diphenyl ether | 67-90+ | 3000-5000 | 6-18 |

| Dimethyl succinate | 3,4-bis(hydroxymethyl)furan | Diphenyl ether | ~50 | - | 3-5 |

| Dimethyl adipate | 3,4-bis(hydroxymethyl)furan | Diphenyl ether | ~50 | - | 3-5 |

| Dimethyl sebacate | 3,4-bis(hydroxymethyl)furan | Diphenyl ether | ~50 | - | 3-5 |

Catalysis and Industrial Process Enhancement

The fluorene scaffold and its derivatives have found significant applications in the field of catalysis, contributing to the enhancement of industrial processes.

Fluorene Derivatives as Electron Donors in Ziegler-Natta Catalytic Systems

In Ziegler-Natta (Z-N) catalysis, which is a cornerstone of the polyolefin industry, electron donors (EDs) are crucial components that enhance catalytic activity and control the stereoregularity of the resulting polymers. researchgate.netmdpi.com Fluorene derivatives, such as 9,9-bis(methoxymethyl)fluorene (BMMF), have proven to be highly effective internal electron donors (IEDs) in Z-N catalyst systems for propylene (B89431) polymerization. evitachem.comchemicalbook.comlyzhongdachem.com

The unique electronic and steric effects of BMMF contribute to the formation of catalyst active sites with good selectivity and high stereoorientation. chemicalbook.com This leads to the production of polypropylene (B1209903) with a relatively narrow molecular weight distribution, high isotacticity, and good mechanical properties. chemicalbook.com The rigid fluorene core and flexible ether functionalities of BMMF allow for efficient coordination to the titanium centers on the MgCl₂ support, modulating their electron density and leading to enhanced stereocontrol. lyzhongdachem.com

Research has shown that Z-N catalysts prepared with BMMF as an IED can achieve high activity in propylene polymerization. researchgate.net For example, one study reported a catalyst activity of 130 kg of polypropylene per gram of catalyst, with the resulting polymer having an isotacticity exceeding 97%. researchgate.net

The table below summarizes the impact of fluorene-based internal electron donors on Ziegler-Natta catalysis.

| Internal Electron Donor | Catalyst System | Key Performance Enhancements |

| 9,9-Bis(methoxymethyl)fluorene (BMMF) | TiCl₄/IED/MgCl₂ | High catalyst activity, high stereoselectivity, narrow molecular weight distribution, high isotacticity in polypropylene. evitachem.comchemicalbook.comlyzhongdachem.com |

| 9-Fluorenemethanol (9FM) | MgCl₂·n9FM·xEtOH | Acts as an internal electron donor, influences active sites, leads to low molecular weight distribution in polyethylene. researchgate.net |

Exploration of Catalytic Activities in Organic Transformations (fluorene scaffold applications)

The fluorene scaffold itself can play a role in catalysis beyond its use in Z-N systems. The development of catalytic reactions involving the functionalization of C-H bonds is a major area of research in organic synthesis. elsevierpure.com While direct applications of this compound in this area are not extensively documented, the principles of using molecular scaffolds to direct and control reactions are highly relevant.

For instance, the concept of DNA-scaffolded synergistic catalysis demonstrates how a scaffold can pre-organize multiple catalytic groups to achieve significant rate enhancements. nih.gov In one example, a DNA scaffold was used to hold a copper co-catalyst and an organic radical co-catalyst in proximity for aerobic alcohol oxidation, resulting in a 190-fold improvement in catalyst turnover number compared to the unscaffolded system. nih.gov This highlights the potential for designing complex molecular architectures, potentially incorporating fluorene-like structures, to create highly efficient and selective catalysts.

Furthermore, the fluorene nucleus is a key component in ligands used for cross-coupling reactions, which are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The Suzuki-type cross-coupling reaction of 2,7-dihalofluorenes, for example, has been investigated to understand the mechanism of palladium-catalyzed polymerizations. nih.gov

The development of novel catalytic methods is an ongoing endeavor, with researchers exploring new ways to control reactivity and selectivity. youtube.com This includes the use of well-defined metal complexes and the design of catalysts that can functionalize specific positions in a molecule. youtube.comnih.gov The unique electronic and structural properties of the fluorene scaffold make it an attractive platform for the development of new ligands and catalysts for a variety of organic transformations.

Chemical Biology and Nucleic Acid Research

The unique structural characteristics of this compound, namely its cyanoethyl groups and its fluorene core, make it and its derivatives relevant to the fields of chemical biology and nucleic acid research. The cyanoethyl moiety is a well-established protecting group in automated oligonucleotide synthesis, while the fluorene ring system serves as a versatile scaffold for creating fluorescent probes for biomolecular imaging and interaction studies.

Utilization of Cyanoethyl Groups in Oligonucleotide Synthesis and Modification

The 2-cyanoethyl (CE) group is a critical component in the phosphoramidite (B1245037) method, the standard for automated, solid-phase synthesis of DNA and RNA oligonucleotides. oup.comnih.gov This protecting group is used on the phosphorus atom of the phosphoramidite monomers, which are the building blocks for the growing oligonucleotide chain. biotage.com The primary function of the cyanoethyl group is to mask the phosphite (B83602) triester linkage formed during the coupling step, preventing unwanted side reactions during subsequent synthesis cycles. biotage.com

The selection of the cyanoethyl group is based on its specific chemical stability. It is stable under the mild acidic conditions required to remove the 5'-hydroxyl protecting group (like the dimethoxytrityl, DMT, group) before the next nucleotide is added. cdnsciencepub.com However, it is readily and quantitatively removed under mild basic conditions, typically using aqueous ammonia, during the final deprotection step. nih.govcdnsciencepub.com This cleavage occurs through a β-elimination reaction, which is efficient and does not harm the integrity of the newly synthesized oligonucleotide chain. cdnsciencepub.com

The widespread adoption of the 2-cyanoethyl protecting group has been a key factor in the high efficiency and reliability of modern oligonucleotide synthesis, enabling the routine production of high-purity DNA and RNA strands for a vast range of applications in molecular biology, diagnostics, and therapeutics. oup.combiotage.com While the cyanoethyl group is most commonly used for phosphate (B84403) protection, its presence on other molecules, such as the N3-position of thymine, has been shown to result from side reactions during deprotection, which can be prevented by using additional base-protecting groups. nih.gov

Table 1: Role of Protecting Groups in Phosphoramidite Oligonucleotide Synthesis

| Protecting Group | Location on Monomer | Purpose | Removal Conditions |

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Prevents self-coupling; allows stepwise addition. | Mild Acid (e.g., Trichloroacetic Acid) |

| 2-Cyanoethyl | Internucleotide Phosphate | Protects the phosphite triester from side reactions. biotage.com | Mild Base (e.g., Aqueous Ammonia) nih.govcdnsciencepub.com |

| Acyl Groups (e.g., Bz, iBu) | Exocyclic Amines of Bases | Prevents modification of nucleobases during synthesis. biotage.com | Mild Base (e.g., Aqueous Ammonia) biotage.com |

| TBDMS, TOM, ACE | 2'-Hydroxyl (for RNA) | Prevents branching and degradation during synthesis. chemie-brunschwig.ch | Specific reagents (e.g., Fluoride ions for TBDMS) |

Fluorene-Based Scaffolds in the Development of Molecular Probes and Labels

The fluorene ring system, the central scaffold of this compound, is an excellent fluorophore. nih.gov Its derivatives are known for high fluorescence quantum yields and photostability, making them ideal candidates for the development of molecular probes for biological imaging and sensing. nih.govresearchgate.net In nucleic acid research, fluorene-based molecules are designed to interact with or be covalently attached to DNA and RNA, allowing for the detection and study of these biomolecules. rsc.orgnih.gov

Fluorene-based probes can be non-covalent, interacting with nucleic acids through mechanisms like intercalation or groove binding, or they can be designed for covalent attachment. rsc.orgresearchgate.net Covalent labeling is often achieved by functionalizing the fluorene scaffold with a reactive group that can form a stable bond with a biomolecule, such as an amine-reactive group for labeling proteins or modified oligonucleotides. nih.govnjit.edu These fluorescently labeled oligonucleotides act as probes in a variety of applications, including quantitative PCR, DNA sequencing, and fluorescence in situ hybridization (FISH). nih.gov

Table 2: Applications of Fluorene-Based Probes in Nucleic Acid Research

| Application | Probe Design Principle | Key Advantage |

| DNA/RNA Detection | Fluorescently-labeled oligonucleotides that hybridize to a target sequence. nih.gov | High sensitivity and specificity. |

| Molecular Logic Gates | FSM covalently bonded to DNA, utilizing FRET between the fluorene and other fluorophores. rsc.org | Enables computation at the molecular level. |

| Two-Photon Microscopy | Fluorene derivatives with high two-photon absorption cross-sections. nih.gov | Deep tissue imaging with reduced phototoxicity. |

| Biosensing | Molecular beacon-like probes where fluorene acts as the fluorophore, quenched in the absence of the target. rsc.org | "Signal-on" or "signal-off" detection of specific molecules. |

| Structural Probes | Fluorene derivatives used as fluorescent base analogs within a nucleic acid duplex. nih.govresearchgate.net | Reports on local DNA/RNA structure and dynamics. |

Chemical Modifications and Structure Function Relationships

Impact of Substitution on Electronic and Optoelectronic Properties

The electronic characteristics of fluorene (B118485) derivatives are highly sensitive to the nature of substituents attached to the fluorene core. These substituents can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's charge injection and transport capabilities, as well as its optical properties.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the fluorene backbone is a fundamental strategy for tuning its optoelectronic properties.

Electron-Donating Groups (EDGs): Substituents such as alkoxy or amino groups increase the electron density of the fluorene system. This generally leads to a destabilization (increase in energy) of the HOMO level. researchgate.netnih.gov Consequently, the ionization potential of the molecule decreases, which can facilitate hole injection in electronic devices. nih.gov Studies on various fluorene derivatives have shown that increasing the electron-donating character of substituents leads to an increase in both HOMO and LUMO energy levels. researchgate.netnii.ac.jp

Electron-Withdrawing Groups (EWGs): Conversely, groups like cyano, nitro, or acetyl pull electron density away from the fluorene core. researchgate.net This results in a stabilization (decrease in energy) of both the HOMO and LUMO levels. researchgate.netnii.ac.jp The presence of EWGs can enhance electron transport properties. researchgate.net For instance, the acetyl group, being an electron-withdrawing substituent, causes a small inductive stabilization effect on the fluorene core, leading to a slight increase in the ionization energies of the π-orbitals. researchgate.net

The interplay of these substituent effects allows for precise control over the electronic structure. For example, in a study of 9-fluorenone (B1672902) systems, increasing the electron-donating nature of substituents decreased the HOMO-LUMO gap, while increasing the electron-withdrawing character had the opposite effect. researchgate.netnii.ac.jp

Table 1: Effect of Substituents on Fluorene Properties

| Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Impact on Bandgap (HLG) | Reference |

|---|---|---|---|---|

| Electron-Donating | Increases | Increases | Decreases | researchgate.netnii.ac.jp |

The ability to tune the HOMO-LUMO energy levels and the corresponding energy gap is crucial for designing materials with specific functionalities. Several strategies are employed to achieve this:

Substituent Effects: As discussed, the strategic placement of EDGs and EWGs is a primary method for tuning the HOMO and LUMO levels. researchgate.netnii.ac.jp By carefully selecting the type and position of the substituent, the bandgap can be engineered for applications ranging from light-emitting diodes to photovoltaics.

Extended Conjugation: Increasing the π-conjugation length of the molecule, for instance by introducing aromatic or vinylic linkages, generally leads to a decrease in the HOMO-LUMO gap. mdpi.com This is because extended conjugation results in a greater delocalization of electrons, which raises the HOMO level and lowers the LUMO level. researchgate.net

Structural Planarity: The planarity of the fluorene molecule and its substituents plays a significant role. mdpi.com A more planar structure enhances π-orbital overlap, leading to a smaller bandgap. mdpi.com The introduction of certain linkages, like a carbon-carbon triple bond, can promote planarity and thus increase conjugation. mdpi.com

Modification at the C9 Position: Modifications at the 9-position of the fluorene core can significantly alter the electronic properties. Changing the sp3-hybridized carbon to create dibenzofulvene derivatives, for example, has been shown to dramatically reduce the energy gap. nih.govmdpi.com

Table 2: HOMO-LUMO Tuning Strategies

| Strategy | Effect on HOMO | Effect on LUMO | Effect on Bandgap | Reference |

|---|---|---|---|---|

| Increased Conjugation | Increases | Decreases | Decreases | researchgate.net |

| Increased Planarity | - | - | Decreases | mdpi.com |

Fluorene Ring Modifications and Scaffold Diversification

Beyond substitution on the fluorene ring, altering the core structure itself provides another avenue for property modulation.

Spiro-fluorene compounds, where two molecular systems are linked by a single common atom, offer unique three-dimensional structures. This non-planar configuration can be advantageous in preventing aggregation-caused quenching of luminescence in the solid state. rsc.org

The spiro[fluorene-9,9′-xanthene] (SFX) core is a prominent example. rsc.orgrsc.orgacs.org This architecture is synthesized through a one-pot reaction of fluorenone and phenol. acs.org The resulting materials often exhibit high thermal stability and desirable film-forming properties. acs.org Introducing different aromatic groups to the SFX core can reduce the band gap and influence the color purity and efficiency of light emission in devices. nih.gov

The introduction of heteroatoms, such as nitrogen, oxygen, or sulfur, into the fluorene backbone or its side chains can significantly impact the electronic and physical properties.

Nitrogen: Incorporating nitrogen atoms, for instance in the form of benzotriazole (B28993) units, can introduce acceptor character into the polymer backbone, leading to tunable emission properties. mdpi.com The functionalization of the nitrogen atom within these units allows for strong modulation of absorption and emission characteristics. mdpi.com

Oxygen and Sulfur: The use of heteroatoms like oxygen in a xanthene ring spiro-linked to a fluorene (SFX) has been shown to be a viable strategy for creating efficient hole-transporting materials. rsc.orgacs.org The presence of sulfur, for example in thiophene (B33073) co-monomers, can lead to better planar conformation and improved charge carrier abilities. nih.gov

Silicon: The introduction of a trimethylsilyl (B98337) group at the 9-position of fluorene has an electron-donating character, leading to a shift of π-ionization energies to lower values compared to the parent fluorene. researchgate.net

End-Group Functionalization in Fluorene-Based Polymers and its Property Modulation

In fluorene-based polymers, the functional groups at the ends of the polymer chains, or "end-groups," can have a notable influence on the material's properties and performance in devices.

End-capping can be used to control the molecular weight of the polymer during synthesis. researchgate.net Furthermore, the nature of the end-group can affect the charge injection and transport properties at the interface between the polymer and an electrode. For instance, functionalizing the end-groups of fluorene oligomers can influence their self-assembly and morphology, which in turn affects their electronic performance. While the core of the polymer dictates the fundamental electronic properties, end-group modification provides a means to fine-tune these characteristics and improve device efficiency and stability.

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Next-Generation Fluorene-Cyanoethyl Compounds with Tailored Properties

The development of new materials is no longer a matter of serendipity but of deliberate design. The future of fluorene-cyanoethyl chemistry will heavily rely on the rational design and synthesis of next-generation compounds with properties specifically tailored for desired applications.

Computational Screening for High-Performance Derivatives

Computational chemistry and materials informatics are set to revolutionize the discovery of new fluorene-cyanoethyl derivatives. By employing techniques such as density functional theory (DFT) and time-dependent DFT (TD-DFT), researchers can predict the electronic and optical properties of yet-to-be-synthesized molecules. This in-silico screening allows for the rapid evaluation of a vast chemical space, identifying candidates with optimized characteristics such as:

Tuned Emission Spectra: For applications in organic light-emitting diodes (OLEDs), computational models can predict how modifications to the fluorene (B118485) core or the cyanoethyl side chains will affect the emission color, quantum yield, and photostability. researchgate.net This enables the design of materials for specific display and lighting technologies, from deep blue to red emitters.

Enhanced Charge Transport: In the realm of organic electronics, the charge carrier mobility of a material is paramount. Computational screening can identify derivatives with improved molecular packing and electronic coupling, leading to higher electron and hole mobilities for applications in organic field-effect transistors (OFETs) and photovoltaic devices.

Increased Thermal and Chemical Stability: The longevity of organic electronic devices is often limited by the stability of the active materials. mdpi.com Computational methods can be used to assess the bond dissociation energies and oxidation potentials of novel derivatives, predicting their resilience to thermal degradation and environmental factors.

This computational-first approach will significantly accelerate the materials discovery pipeline, reducing the time and resources required for experimental synthesis and characterization.

Integration into Advanced Device Architectures for Enhanced Performance and Stability

The true measure of a material's utility lies in its performance within a functional device. For 9,9-bis(2-cyanoethyl)fluorene and its next-generation counterparts, research will focus on their integration into increasingly complex and efficient device architectures.

In the context of organic light-emitting diodes (OLEDs) , fluorene-based materials have already demonstrated significant promise due to their high photoluminescence quantum yields and tunable emission colors. researchgate.nettue.nl Future research will likely explore the use of this compound derivatives as host materials for phosphorescent emitters, aiming to achieve high-efficiency, stable blue OLEDs, which remain a significant challenge in the field. Furthermore, their integration into thermally activated delayed fluorescence (TADF) emitters could lead to devices with 100% internal quantum efficiency without the need for expensive noble metal catalysts.

For organic photovoltaics (OPVs) , the focus will be on designing fluorene-cyanoethyl derivatives that can act as either electron donors or acceptors with tailored energy levels to maximize open-circuit voltage and short-circuit current. Their incorporation into non-fullerene acceptors is a particularly promising avenue, potentially leading to more efficient and stable solar cells.

Beyond traditional device structures, the unique properties of these compounds could be leveraged in novel architectures such as:

Flexible and Stretchable Electronics: The mechanical properties of fluorene-based polymers can be tuned to create devices that can be bent, folded, or stretched, opening up applications in wearable technology and electronic skin.

Organic Lasers: The high optical gain and low amplified spontaneous emission thresholds of some fluorene derivatives make them excellent candidates for active materials in solution-processed organic lasers.

Chemosensors: The fluorescence of fluorene compounds can be sensitive to the presence of specific analytes. nih.gov By functionalizing the fluorene core with recognition units, highly selective and sensitive chemical sensors can be developed for environmental monitoring and medical diagnostics.

Exploration of Sustainable Synthetic Methodologies and Process Intensification

As the demand for high-performance organic materials grows, so does the need for environmentally friendly and efficient synthetic methods. The future of this compound production will see a shift towards greener and more sustainable practices.

Key areas of research will include:

Catalyst-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts is a major goal of green chemistry. rsc.org For instance, new methods for preparing fluorenes from amino group-containing biaryls and Meldrum's acid derivatives have been developed that proceed without a catalyst. rsc.org

Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, thereby minimizing waste.

Alternative Energy Sources: Utilizing microwave irradiation or mechanochemistry to drive reactions can significantly reduce reaction times and energy consumption compared to conventional heating.

Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce the reliance on petrochemicals.

Process Intensification: This involves the development of continuous flow reactors for the synthesis of this compound and its derivatives. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better process control, higher yields, and easier scalability.

Recent advancements have already shown promise in this area. For example, highly efficient methods for the synthesis of 9-fluorenones from 9H-fluorenes using air oxidation under ambient conditions have been reported, representing a greener alternative to traditional oxidation methods. rsc.org Furthermore, aldehyde/ketone-catalyzed C-alkylation of fluorenes with alcohols provides a highly selective and efficient route to 9-monoalkylated fluorenes. acs.org

Interdisciplinary Research with Other Scientific Domains to Uncover Novel Applications

The full potential of this compound and its derivatives will be realized through collaboration with researchers in other scientific fields. The unique photophysical and electronic properties of these compounds make them attractive for a wide range of applications beyond their traditional use in organic electronics.

For example, in the field of biomedical imaging , fluorescent fluorene derivatives can be used as probes for cellular imaging and diagnostics. Their high quantum yields and photostability make them ideal for long-term tracking of biological processes. By conjugating them to biomolecules such as proteins or DNA, they can be targeted to specific cellular compartments or disease markers.

In photodynamic therapy (PDT) , fluorene-based photosensitizers can be designed to generate reactive oxygen species upon light irradiation, leading to the selective destruction of cancer cells. The ability to tune the absorption and emission properties of these compounds is crucial for optimizing their therapeutic efficacy.

Furthermore, the interaction of fluorene derivatives with biological systems is an area of growing interest. Studies have shown that some fluorene derivatives possess antimicrobial and antibiofilm activity, opening up possibilities for the development of new therapeutic agents. nih.gov

The following table provides a summary of the potential interdisciplinary applications for fluorene-cyanoethyl compounds:

| Scientific Domain | Potential Application |

| Biomedical Imaging | Fluorescent probes for cellular imaging and diagnostics. |

| Photodynamic Therapy | Photosensitizers for cancer treatment. |

| Drug Delivery | Nanocarriers for targeted drug release. |

| Antimicrobial Agents | Development of new antibiotics and antibiofilm agents. nih.gov |

| Catalysis | Scaffolds for the development of new catalysts. |

By fostering collaborations between chemists, physicists, biologists, and engineers, the scientific community can unlock a new wave of innovation driven by the versatile chemistry of fluorene-cyanoethyl compounds.

常见问题

Q. Can computational methods predict the reactivity of cyanoethyl-substituted fluorenes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。